5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
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Overview
Description
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine: is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including metal catalysts and ionic liquids .
Industrial Production Methods: In industrial settings, the production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and green chemistry principles is also becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like .
Reduction: Common reducing agents include .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a base like .
Reduction: NaBH4 in solvents like or .
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives , while substitution reactions can produce various functionalized benzoxazoles .
Scientific Research Applications
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent .
Medicine: Explored for its anticancer properties and potential use in drug discovery .
Industry: Utilized in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .
Comparison with Similar Compounds
- 2-methyl-1,3-benzoxazol-5-amine
- 5,7-dichloro-1,3-benzoxazol-2-amine
- 6-methyl-1,3-benzoxazol-2-amine
Comparison: Compared to its analogs, 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine exhibits unique properties due to the presence of chlorine atoms at positions 5 and 7, which enhance its biological activity and chemical stability . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5/h2H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBOAQAQMODPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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